tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate
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Overview
Description
tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate: is a chemical compound with the molecular formula C10H17F2NO3 It is a derivative of carbamate, characterized by the presence of a tert-butyl group and a difluoro-oxobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoro-oxobutyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxo derivatives, while reduction can produce difluoro-hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The difluoro and oxo groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-Fluoro-3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate is unique due to its specific combination of tert-butyl, difluoro, and oxo functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15F2NO3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-5-4-6(13)7(10)11/h7H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
QHQPJOBCFYEWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)F |
Origin of Product |
United States |
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